molecular formula C7H4BrN3O B8729698 7-bromo-1H-pyrido[2,3-b]pyrazin-2-one

7-bromo-1H-pyrido[2,3-b]pyrazin-2-one

Cat. No. B8729698
M. Wt: 226.03 g/mol
InChI Key: XVIJHQDLXYIDML-UHFFFAOYSA-N
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Patent
US08071592B2

Procedure details

A solution of 5-bromo-2,3-pyridinediamine (465 mg, 2.473 mmol) and glyoxylic acid monohydrate (284 mg, 3.09 mmol) in water (5 ml) was stirred at rt for 3 h and the resultant precipitate was filtered and washed with water (50 ml), MeOH (20 ml) and finally diethyl ether (20 ml) before drying in vacuo gave the desired product as a light brown solid (368 mg, 66%).
Quantity
465 mg
Type
reactant
Reaction Step One
Quantity
284 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Yield
66%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]([NH2:9])[C:5]([NH2:8])=[N:6][CH:7]=1.O.[C:11](O)(=O)[CH:12]=[O:13]>O>[Br:1][C:2]1[CH:7]=[N:6][C:5]2[N:8]=[CH:11][C:12](=[O:13])[NH:9][C:4]=2[CH:3]=1 |f:1.2|

Inputs

Step One
Name
Quantity
465 mg
Type
reactant
Smiles
BrC=1C=C(C(=NC1)N)N
Name
Quantity
284 mg
Type
reactant
Smiles
O.C(C=O)(=O)O
Name
Quantity
5 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the resultant precipitate was filtered
WASH
Type
WASH
Details
washed with water (50 ml), MeOH (20 ml) and finally diethyl ether (20 ml)
CUSTOM
Type
CUSTOM
Details
before drying in vacuo

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC2=C(N=CC(N2)=O)N=C1
Measurements
Type Value Analysis
AMOUNT: MASS 368 mg
YIELD: PERCENTYIELD 66%
YIELD: CALCULATEDPERCENTYIELD 65.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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